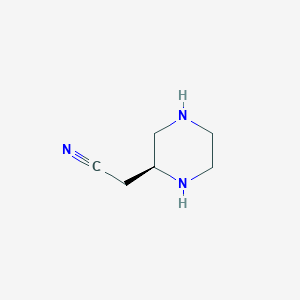

(S)-2-(Piperazin-2-yl)acetonitrile

描述

Significance of Chiral Piperazine (B1678402) Scaffolds in Advanced Organic Synthesis

Chiral piperidine (B6355638) and piperazine scaffolds are prevalent core structures in a vast number of active pharmaceuticals. thieme-connect.comnih.gov Their incorporation into small molecules can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce toxicity. thieme-connect.com The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds across various therapeutic areas, including anticancer, antibacterial, and antipsychotic agents. nih.govijrrjournal.com The ability to introduce chirality into the piperazine framework significantly expands the accessible chemical space, allowing for the fine-tuning of molecular interactions with biological targets. nih.gov

The development of synthetic methods to access enantiomerically pure substituted piperazines is a key focus of modern organic chemistry. nih.govrsc.org These methods often involve strategies such as asymmetric synthesis, chiral pool synthesis, and chiral resolution. nih.govpatsnap.com The resulting chiral piperazine derivatives serve as versatile intermediates, enabling the construction of complex molecules with precise stereochemical control.

Historical Perspectives on Piperazine Derivatives in Synthetic Chemistry

The history of piperazine derivatives in chemistry dates back to their initial naming for their chemical similarity to piperidine, a component of the black pepper plant. ijrrjournal.comwikipedia.org Early in the 20th century, piperazine itself was recognized for its anthelmintic properties. wikipedia.org Over the years, the piperazine scaffold has been extensively modified by medicinal chemists, leading to a broad class of compounds with diverse pharmacological activities. ijrrjournal.com This has solidified the piperazine ring as a crucial pharmacophore. nih.govijrrjournal.com The evolution of synthetic methodologies has been instrumental in this progress, moving from simpler derivatizations to more complex, stereocontrolled syntheses.

Contemporary Importance of Stereochemistry in Molecular Construction

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in modern drug design and development. numberanalytics.comgoogle.com Many drugs are chiral, existing as enantiomers—mirror-image isomers that are non-superimposable. patsnap.comquora.comwikipedia.org These enantiomers can exhibit profoundly different biological activities, with one often being therapeutically active while the other may be inactive or even harmful. patsnap.com

The interaction of a drug with its biological target, typically a protein or enzyme, is highly dependent on its three-dimensional shape. numberanalytics.comgoogle.com This "lock-and-key" model underscores the need for precise stereochemical control in drug design to ensure optimal binding and efficacy. numberanalytics.com Furthermore, stereochemistry significantly influences a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), as the enzymes involved in these processes are often stereospecific. patsnap.comnumberanalytics.com

Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the detailed study of both enantiomers of a chiral drug. nih.govnih.gov This has spurred the development of advanced techniques in asymmetric synthesis and chiral chromatography to produce enantiomerically pure drugs. nih.govpatsnap.com

Positioning of (S)-2-(Piperazin-2-yl)acetonitrile as a Core Chiral Building Block

This compound has emerged as a key chiral building block in this stereochemically-focused synthetic landscape. bldpharm.com This compound features a piperazine ring with a chiral center at the C-2 position, to which an acetonitrile (B52724) group is attached. smolecule.com The "(S)" designation specifies the absolute configuration at this stereocenter. smolecule.com

The presence of the chiral piperazine core, combined with the reactive acetonitrile functionality, makes this molecule a highly versatile intermediate for the synthesis of more complex chiral molecules. The two nitrogen atoms of the piperazine ring offer sites for further functionalization, while the acetonitrile group can be chemically transformed into a variety of other functional groups.

The dihydrochloride (B599025) salt form of this compound enhances its solubility in aqueous media, which can be advantageous in certain reaction conditions. smolecule.com The synthesis of this compound and its derivatives often involves methods like chiral resolution or asymmetric synthesis to ensure high enantiomeric purity. smolecule.com Its utility is demonstrated in its application as a scaffold for developing new therapeutic agents, particularly those targeting the central nervous system. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁N₃ | nih.gov |

| Molecular Weight | 198.09 g/mol (dihydrochloride) | smolecule.com |

| Chiral Center | C-2 of the piperazine ring | smolecule.com |

| Absolute Configuration | (S) | smolecule.com |

| Form | Dihydrochloride salt | smolecule.com |

Interactive Data Table: Research Findings on Chiral Piperazine Derivatives

| Research Focus | Key Finding | Reference |

| Asymmetric Synthesis | Development of palladium-catalyzed asymmetric hydrogenation to produce chiral piperazin-2-ones, which can be converted to chiral piperazines. | rsc.org |

| Medicinal Chemistry | Analysis of FDA-approved drugs revealed a significant number of piperazine-containing compounds, with nine being chiral. | thieme-connect.de |

| Synthetic Methodology | A practical and scalable synthesis of orthogonally protected, enantiomerically pure 2-substituted piperazines from α-amino acids has been developed. | rsc.org |

| Biological Activity | Piperazine derivatives are known to interact with neurotransmitter systems, suggesting potential applications in treating psychiatric and neurological conditions. | ijrrjournal.comsmolecule.com |

| Natural Product Modification | The piperazine skeleton is used to modify natural products to enhance their biological activity, including anticancer and antibacterial properties. | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-[(2S)-piperazin-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKAZNBVXZKTAV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](CN1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S 2 Piperazin 2 Yl Acetonitrile and Its Enantiopure Derivatives

Strategies for Asymmetric Synthesis

The asymmetric synthesis of (S)-2-(Piperazin-2-yl)acetonitrile can be broadly categorized into two main approaches: the alkylation of pre-existing chiral building blocks and the construction of the chiral piperazine (B1678402) ring through asymmetric cyclization reactions.

Chiral Precursor-Based Alkylation Approaches

These methods rely on the introduction of the cyanomethyl group onto a piperazine scaffold that is already chiral or can be readily resolved.

A direct and intuitive method for synthesizing the target compound involves the nucleophilic substitution of a piperazine derivative with a chiral halogenated acetonitrile (B52724). This approach leverages a readily available piperazine starting material and introduces the desired stereocenter via the alkylating agent.

A common strategy involves the reaction of a mono-protected piperazine with an enantiopure haloacetonitrile. For example, (S)-(-)-2-bromoacetonitrile can be reacted with mono-Boc-piperazine in the presence of a weak base like sodium bicarbonate or potassium carbonate. researchgate.net The protecting group is crucial to prevent dialkylation, a common side reaction when using unprotected piperazine. researchgate.net Following the alkylation step, the protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, which is often isolated as a dihydrochloride (B599025) salt to improve stability and solubility. smolecule.com

Table 1: Nucleophilic Substitution Approach

| Reactant 1 | Reactant 2 | Base | Solvent | Key Transformation |

|---|---|---|---|---|

| N-Boc-piperazine | (S)-(-)-2-Bromoacetonitrile | K₂CO₃ | Acetonitrile | Sₙ2 displacement of bromide by the unprotected piperazine nitrogen. |

This interactive table summarizes key components of the nucleophilic substitution reaction.

The direct alkylation of unsubstituted piperazine with an acetonitrile derivative presents a more atom-economical but synthetically challenging route. The primary difficulty lies in controlling the selectivity for mono-alkylation versus the formation of 1,4-disubstituted byproducts. researchgate.net

To circumvent this issue, several strategies can be employed. Using a large excess of piperazine can statistically favor mono-alkylation, but this complicates purification. A more refined approach involves the use of a mono-protected piperazine, such as 1-Boc-piperazine. The protecting group deactivates one nitrogen atom, allowing the other to be selectively alkylated with an appropriate acetonitrile derivative (e.g., bromoacetonitrile). Subsequent deprotection furnishes the desired mono-alkylated product. researchgate.net While this is not "direct" alkylation of piperazine itself, it is the most common and practical method for achieving the desired mono-functionalized product in a clean reaction. researchgate.net Another technique involves performing the reaction in an ionic liquid, which has been shown to reduce the degree of overalkylation for primary amines. rsc.org

Table 2: Comparison of Direct Alkylation Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Unprotected Piperazine | Piperazine is reacted directly with the alkylating agent. | Atom economical. | Poor selectivity, mixture of products (mono-, di-alkylated). researchgate.net |

| Mono-Protected Piperazine | One nitrogen is blocked (e.g., with Boc), allowing selective alkylation of the other. | Clean reaction, high yield of mono-alkylated product. researchgate.net | Requires additional protection and deprotection steps. |

This interactive table compares different strategies for the direct alkylation of piperazine.

Asymmetric Ring-Forming Reactions for Chiral Piperazine Construction

An alternative to alkylating a pre-formed piperazine ring is to construct the chiral heterocycle itself through asymmetric synthesis, followed by the addition of the cyanomethyl side chain.

Chiral aziridines are versatile building blocks for the synthesis of nitrogen-containing heterocycles. researchgate.net A plausible synthetic route to this compound can be envisioned starting from a suitably substituted chiral aziridine (B145994).

The synthesis could commence with the ring-opening of a chiral N-protected 2-(cyanomethyl)aziridine by an amine nucleophile, such as a protected aminoethanol derivative. This reaction proceeds via nucleophilic attack at the less hindered carbon of the aziridinium (B1262131) ion, which is formed upon activation with a Lewis or Brønsted acid. researchgate.net The resulting diamine intermediate can then undergo an intramolecular cyclization to form the piperazine ring. This second ring closure would typically involve activation of the terminal hydroxyl group (e.g., conversion to a mesylate or tosylate) to facilitate an intramolecular Sₙ2 reaction with the secondary amine, thereby forming the six-membered piperazine ring. Subsequent deprotection steps would yield the final target molecule. The stereochemistry of the final product is dictated by the stereocenter of the initial chiral aziridine. rsc.orgrsc.org

Table 3: Hypothetical Aziridine-Based Synthesis

| Step | Reaction | Purpose | Key Reagents |

|---|---|---|---|

| 1 | Aziridine Ring-Opening | Formation of a linear diamine precursor. | Chiral N-Boc-2-(cyanomethyl)aziridine, H₂N-CH₂CH₂-OTBS |

| 2 | Alcohol Deprotection | Freeing the hydroxyl group for activation. | TBAF |

| 3 | Hydroxyl Activation | Conversion of the alcohol to a good leaving group. | MsCl, Et₃N |

| 4 | Intramolecular Cyclization | Formation of the protected piperazine ring. | Heat or mild base |

This interactive table outlines a potential synthetic pathway using an aziridine precursor.

Another robust method involves the construction and subsequent reduction of a chiral piperazine-2,3-dione. This approach allows for the establishment of the desired stereochemistry prior to the final reduction step.

The synthesis can start from a chiral α-amino acid. For instance, (S)-aspartic acid can be converted into a cyclic diamide (B1670390) (piperazine-2,5-dione). A more relevant approach for a 2,3-dione would involve the cyclization of an N-(2-aminoethyl) derivative of an α-keto acid. A key strategy described in the literature for synthesizing 2-arylpiperazines involves the construction of a piperazine-2,3-dione, which is then reduced to form the piperazine ring. nih.gov For the synthesis of this compound, one could envision a similar strategy starting from a precursor that already contains the cyanomethyl group or a group that can be readily converted to it.

Once the appropriate piperazine-2,3-dione is synthesized, the critical step is the reduction of the two amide carbonyl groups. This can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). google.com The challenge lies in performing this reduction without racemizing the adjacent stereocenter. Asymmetric hydrogenation of unsaturated diketopiperazines using chiral catalysts (e.g., Rh/f-spiroPhos complex) has also been shown to be a highly effective method for producing chiral diketopiperazines with excellent enantioselectivity, which can then be reduced to the corresponding piperazines. acs.org

Table 4: Reduction of Piperazine-2,3-dione Derivatives

| Precursor | Reduction Method | Reagent | Outcome |

|---|---|---|---|

| Chiral Piperazine-2,3-dione | Di-amide Reduction | LiAlH₄ or BH₃ THF | Forms the corresponding chiral piperazine. google.com |

| Unsaturated Diketopiperazine | Asymmetric Hydrogenation | H₂, Chiral Rhodium Catalyst | Enantioselective formation of a saturated chiral diketopiperazine. acs.org |

This interactive table summarizes methods for obtaining chiral piperazines from diketopiperazine precursors.

Utilization of Chiral Amino Alcohol Precursors

A prominent strategy for the asymmetric synthesis of chiral piperazine derivatives involves the use of readily available chiral amino alcohols derived from the chiral pool. For instance, the proteinogenic amino acid (S)-serine can serve as a starting material for a series of chiral nonracemic (piperazin-2-yl)methanols. nih.gov A key step in this synthetic route is the reaction of a chloroacetamide derivative with various primary amines, leading to the formation of diastereomeric bicyclic piperazinediones. nih.gov This method has been thoroughly investigated to understand its scope and limitations. nih.gov

Similarly, (S)-aspartate and (S)-glutamate have been employed as chiral precursors to synthesize homologous piperazine-alkanols in a five-step process. researchgate.net The synthetic diversity is introduced through N-1 alkylation of the intermediate piperazinediones, followed by reduction to yield the desired alcohol functionality. researchgate.net Another approach starts from (R)-(–)-phenylglycinol as a chiral auxiliary, which is condensed with N-Boc glycine. nih.gov Subsequent chemical transformations, including diastereoselective methylation, lead to the formation of a 2-oxopiperazine intermediate, which can then be converted to the desired chiral piperazine. nih.gov

Catalytic Asymmetric Synthesis Techniques

To circumvent the reliance on stoichiometric chiral auxiliaries, catalytic asymmetric synthesis has emerged as a powerful and atom-economical approach for constructing chiral piperazine scaffolds.

Palladium-Catalyzed Carboamination Reactions for Substituted Piperazines

Palladium-catalyzed carboamination reactions have proven to be a robust method for the stereoselective synthesis of enantiomerically enriched cis-2,6-disubstituted piperazines. nih.govnih.gov This strategy involves the reaction between aryl or alkenyl halides and substituted ethylenediamine (B42938) derivatives, which are often derived from commercially available amino acids in 4-5 steps. nih.govnih.gov These reactions typically exhibit good to excellent levels of diastereoselectivity (often 14:1 to >20:1) and produce the target compounds with high enantiomeric excess (95-99% ee). nih.govnih.gov The modular nature of this approach allows for the construction of piperazines with diverse substitution patterns at various positions on the ring. nih.gov The proposed mechanism involves the oxidative addition of the halide to a Pd(0) complex, followed by reaction with the amine and a base to form a Pd(II)-amido intermediate. nih.gov The stereochemical outcome, favoring the cis-2,6-disubstituted product, is rationalized by a transition state model where the C2-substituent occupies a pseudoequatorial position to minimize allylic strain. nih.govumich.edu

Iridium-Catalyzed Hydrogenation of Pyrazines

Iridium-catalyzed asymmetric hydrogenation of pyrazines represents another facile and practical method for the synthesis of a wide array of chiral piperazines. nih.govacs.org This technique involves the activation of pyrazine (B50134) substrates with alkyl halides, followed by hydrogenation using an iridium catalyst, often in conjunction with a chiral ligand such as a JosiPhos-type ligand. nih.govresearchgate.net This method has demonstrated broad substrate scope, affording 3-substituted, 2,3-disubstituted, and 3,5-disubstituted chiral piperazines with up to 96% enantiomeric excess. nih.govacs.org The high enantioselectivity and scalability of this process underscore its practical utility in synthetic chemistry. nih.govacs.org Furthermore, iridium complexes can also catalyze the asymmetric hydrogenation of tosylamide-substituted pyrazines to yield chiral tetrahydropyrazines with high yields and enantioselectivities, which can be subsequently reduced to the corresponding chiral piperazines. thieme-connect.com

Organocatalytic Approaches (e.g., Quinine-Derived Urea Catalysis)

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and its application to the production of chiral heterocyclic scaffolds, including those related to piperazines, is an active area of research. For instance, the enantioselective total synthesis of (–)-quinine has been achieved using a diphenylprolinol silyl (B83357) ether-mediated Michael reaction as a key step. dntb.gov.ua While not directly synthesizing this compound, this demonstrates the potential of organocatalysis in constructing complex chiral molecules containing nitrogen heterocycles.

More directly related, organocatalytic methods have been developed for the production of chiral pyrrolodiketopiperazines. nih.gov These approaches utilize chiral Brønsted bases, such as those derived from ureidoaminal, to catalyze the Michael addition of bicyclic acylpyrrol lactims to nitroolefins, affording heterocyclic scaffolds with high skeletal diversity. nih.gov The stereoselectivity is controlled by the chiral catalyst, which facilitates proton transfer under the reaction conditions. nih.gov This methodology allows for the efficient conversion of the resulting adducts into the target pyrrolodiketopiperazines under acidic conditions. nih.gov

Biocatalytic Transformations for Enantioselective Production

Biocatalysis offers a green and highly selective alternative for the production of enantiopure compounds. Enzymes, operating under mild conditions, can catalyze complex stereochemical reactions with high efficiency. nih.gov While specific biocatalytic routes for this compound are not extensively detailed in the provided search results, the principles of biocatalysis are highly applicable. For example, transaminases have been successfully employed in the industrial synthesis of sitagliptin, a pharmaceutical containing a chiral amine, demonstrating the power of this technology. mdpi.com Lipases are another class of enzymes widely used for the kinetic resolution of racemic mixtures, such as the resolution of (R,S)-2-bromophenylacetic acid octyl ester using lipases from Carica papaya. nih.gov The application of such enzymatic strategies, either through kinetic resolution or asymmetric synthesis, holds significant promise for the efficient and environmentally benign production of this compound.

Chiral Resolution Methods for Enantiomeric Purity

Chromatographic Separation Techniques

The separation of enantiomers from a racemic mixture is a critical step in obtaining the desired stereoisomer. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the chiral resolution of piperazine derivatives. nih.govnih.gov Preparative reverse-phase HPLC, in particular, has been demonstrated to be effective in separating diastereomeric mixtures of 2,5-disubstituted piperazines, which can be precursors to the final enantiopure product. nih.gov

In a typical approach, a racemic mixture of a suitably protected 2-substituted piperazine is derivatized to form diastereomers. These diastereomers, having different physical properties, can then be separated using a suitable chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are popular choices for their broad applicability. nih.govresearchgate.net For instance, amylose tris(3,5-dimethylphenylcarbamate) has been used for the separation of various pharmaceuticals. nih.gov The choice of mobile phase, often a mixture of a polar organic solvent and an aqueous buffer, is crucial for achieving optimal separation.

While specific preparative HPLC conditions for this compound are not widely published, the general principles applied to similar chiral piperazines can be adapted. A systematic screening of different chiral columns and mobile phase compositions would be necessary to develop an efficient separation method. The following table illustrates typical conditions that could be used as a starting point for the method development for the chiral separation of a protected form of 2-(piperazin-2-yl)acetonitrile.

| Parameter | Exemplary Condition | Reference |

|---|---|---|

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) on silica-gel) | nih.gov |

| Mobile Phase | Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 254 nm | nih.gov |

Diastereomeric Salt Formation and Crystallization

An alternative and often more scalable method for chiral resolution is the formation of diastereomeric salts followed by fractional crystallization. This classical technique relies on the reaction of a racemic base, such as 2-(piperazin-2-yl)acetonitrile, with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different solubilities, allowing for their separation by crystallization. libretexts.orglibretexts.org

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The choice of the resolving agent and the crystallization solvent is critical for successful separation. A thorough screening of different chiral acids and solvents is typically performed to identify conditions that provide a significant difference in the solubility of the two diastereomers. researchgate.net The temperature profile during crystallization also plays a crucial role in achieving high diastereomeric excess. google.com

For the resolution of a basic compound like 2-(piperazin-2-yl)acetonitrile, a chiral acid such as L- or D-tartaric acid would be a suitable choice. rsc.orgnih.gov The process would involve dissolving the racemic piperazine derivative and the chiral acid in an appropriate solvent, followed by controlled cooling or evaporation to induce crystallization of the less soluble diastereomeric salt. After separation of the crystals, the desired enantiomer of the piperazine can be liberated by treatment with a base. libretexts.org

The following table outlines the general steps and considerations for diastereomeric salt resolution.

| Step | Description | Key Considerations | Reference |

|---|---|---|---|

| Salt Formation | Reaction of the racemic amine with an enantiomerically pure chiral acid. | Choice of chiral acid (e.g., tartaric acid, mandelic acid). Stoichiometry of the acid. | libretexts.orglibretexts.org |

| Crystallization | Dissolution of the diastereomeric salt mixture in a suitable solvent and induction of crystallization. | Solvent selection, concentration, temperature, cooling rate. | researchgate.netgoogle.com |

| Isolation | Filtration and washing of the crystalline diastereomeric salt. | Ensuring complete removal of the mother liquor containing the more soluble diastereomer. | libretexts.org |

| Liberation of the Free Base | Treatment of the isolated diastereomeric salt with a base to recover the enantiomerically pure amine. | Choice of base (e.g., NaOH, K2CO3) and extraction solvent. | libretexts.org |

Strategic Protecting Group Chemistry in Complex Synthesis

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and ensure regioselectivity. The piperazine ring, with its two secondary amine functionalities, presents a particular challenge that necessitates a well-designed protecting group strategy.

Regioselective N-Protection Strategies

To achieve selective functionalization of the two nitrogen atoms of the piperazine ring, one nitrogen is typically protected with a suitable group while the other remains available for reaction. The choice of the protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal.

Commonly used protecting groups for the piperazine nitrogens are the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The regioselective introduction of these groups is often challenging due to the similar reactivity of the two nitrogen atoms. However, in the case of 2-substituted piperazines, the steric hindrance provided by the substituent at the C-2 position can influence the regioselectivity of the N-protection reaction.

For instance, the N1-nitrogen, being adjacent to the substituent, is generally more sterically hindered than the N4-nitrogen. This difference can be exploited to achieve regioselective protection at the N4-position. The reaction of a 2-substituted piperazine with one equivalent of a protecting group reagent, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl), under controlled conditions often leads to the preferential formation of the N4-protected isomer.

The following table summarizes common N-protecting groups for piperazines and their typical introduction methods.

| Protecting Group | Reagent | Typical Conditions | Reference |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., triethylamine, NaOH), Solvent (e.g., CH₂Cl₂, H₂O/dioxane) | nih.gov |

| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, K₂CO₃), Solvent (e.g., H₂O/dioxane) | nih.gov |

Orthogonal Deprotection Sequences for Selective Functionalization

In syntheses requiring the sequential functionalization of both piperazine nitrogens, an orthogonal protecting group strategy is employed. This involves the use of two different protecting groups that can be removed under distinct conditions without affecting each other. researchgate.net A common orthogonal pair for piperazine synthesis is the Boc and Cbz groups.

The Boc group is labile under acidic conditions, typically being removed with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). commonorganicchemistry.comnih.gov In contrast, the Cbz group is stable to acidic conditions but can be readily cleaved by catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). thieme-connect.com

This orthogonality allows for the selective deprotection and subsequent functionalization of one nitrogen atom while the other remains protected. For example, a 1-Boc-4-Cbz-2-substituted piperazine can be treated with TFA to selectively remove the Boc group, allowing for functionalization at the N1 position. Subsequently, the Cbz group at the N4 position can be removed by hydrogenation to enable further modification at that site.

The table below outlines a typical orthogonal deprotection sequence for a Boc- and Cbz-protected piperazine.

| Protecting Group to be Removed | Reagent and Conditions | Orthogonal Protecting Group (Stable) | Reference |

|---|---|---|---|

| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Cbz | commonorganicchemistry.comnih.gov |

| Cbz | H₂, Pd/C in an alcohol solvent (e.g., Methanol, Ethanol) | Boc | thieme-connect.com |

Chemical Reactivity and Derivatization Pathways of S 2 Piperazin 2 Yl Acetonitrile

Nucleophilic Properties of Piperazine (B1678402) Nitrogen Atoms

The piperazine ring contains two secondary amine nitrogen atoms, which are key to its chemical reactivity. smolecule.com These nitrogen atoms possess lone pairs of electrons, rendering them nucleophilic and basic. Consequently, they readily participate in reactions with a variety of electrophiles.

The nitrogen atoms of the piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or other alkylating agents to form N-substituted derivatives. smolecule.com The reaction of piperazine with tosyl-extended alkyl, alcohol, amine, and ester groups under mild conditions results in good yields of the corresponding N-substituted piperazines. organic-chemistry.org This method is valued for its operational simplicity and the use of readily available reactants. organic-chemistry.org

For instance, the reaction of piperazine with chloroacetonitrile (B46850) can yield 2-(piperazin-1-yl)acetonitrile. Further derivatization can be achieved, as demonstrated by the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.comnih.gov

Table 1: Examples of N-Alkylation Reactions of Piperazine Derivatives

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| Disulfides | 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride | 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles | Not Specified | nih.gov |

| Piperazine | Tosyl-extended alkyl/alcohol/amine/ester | Alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines | Good | organic-chemistry.org |

| Aromatic halogenated compounds | Triethylenediamine (DABCO) | 1-(2-(pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazines | Considerable | mdpi.comnih.gov |

| 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile | Not Applicable | Not Applicable | 90 | mdpi.com |

| 2-(4-(2-((2-bromophenyl)thio)ethyl)piperazinyl)acetonitrile | Not Applicable | Not Applicable | 85 | mdpi.comnih.gov |

| 2-(4-(2-((2-chlorophenyl)thio)ethyl)piperazinyl)acetonitrile | Not Applicable | Not Applicable | 84 | mdpi.com |

| 2-(4-(2-((2-fluorophenyl)thio)ethyl)piperazinyl)acetonitrile | Not Applicable | Not Applicable | 79 | mdpi.com |

| 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile | Not Applicable | Not Applicable | 76 | mdpi.comnih.gov |

| 2-(4-(2-(o-tolylthio)ethyl)piperazinyl)acetonitrile | Not Applicable | Not Applicable | 70 | mdpi.com |

The nucleophilic nitrogen atoms of the piperazine ring readily react with acylating and sulfonylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, leads to the formation of N-acylpiperazines. These reactions are fundamental in the synthesis of a wide range of biologically active molecules. For example, various 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized through acylation reactions. nih.gov

Similarly, sulfonylation of the piperazine nitrogen with sulfonyl chlorides yields N-sulfonylpiperazines. This derivatization is often employed to introduce the sulfonamide functional group, which is a common feature in many pharmaceutical compounds.

Table 2: Examples of Acylation Reactions of Piperazine Derivatives

| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |

| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 4-Methoxybenzoyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione | 80 | nih.gov |

| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 4-Fluorobenzoyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(4-fluorobenzoyl)piperazine-2,5-dione | 88 | nih.gov |

| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 3-Bromobenzoyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(3-bromobenzoyl)piperazine-2,5-dione | 88 | nih.gov |

| 1-(3,5-Dimethoxyphenyl)piperazine-2,5-dione | 3-Cyclopentylpropanoyl chloride | 1-(3,5-Dimethoxyphenyl)-4-(3-cyclopentylpropanoyl)piperazine-2,5-dione | 88 | nih.gov |

Transformations Involving the Acetonitrile (B52724) Moiety

The acetonitrile group in (S)-2-(Piperazin-2-yl)acetonitrile offers another site for chemical modification.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. For instance, the hydrolysis of acetonitrile can occur under harsh reaction conditions, potentially terminating at the acetamide (B32628) step. rsc.org

Reduction of the nitrile group, typically using reducing agents like lithium aluminum hydride or catalytic hydrogenation, will produce a primary amine, specifically a (S)-2-(piperazin-2-yl)ethanamine derivative.

The carbon atom alpha to the nitrile group is activated, meaning the hydrogens attached to it are acidic and can be removed by a strong base to form a carbanion. msu.edu This carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions. While the presence of the nitrile group makes the alpha-hydrogens acidic, esters and nitriles are weaker alpha-carbon acids than ketones. msu.edu The use of a strong base, such as lithium diisopropylamide (LDA), is often necessary to deprotonate the alpha position effectively. youtube.com This enolate can then be alkylated by reacting with an alkyl halide. msu.eduyoutube.com

Redox Chemistry of the Piperazine and Acetonitrile Substructures

Both the piperazine ring and the acetonitrile group can participate in redox reactions. smolecule.com The piperazine nitrogens can be oxidized, though this is less common in synthetic applications. The acetonitrile group's redox chemistry is primarily centered on its reduction to an amine, as previously mentioned. The catalytic activity of zinc(II) compounds has been utilized in the nucleophilic addition of amines to nitriles to form amidines. rsc.org

Acid-Base Interactions and Salt Formation

The piperazine ring of this compound contains two nitrogen atoms, which are basic centers capable of accepting protons. This characteristic dictates the compound's behavior in acid-base reactions and allows for the formation of salts. The ability to form salts is a crucial property in pharmaceutical chemistry as it can significantly influence a compound's solubility, stability, and ease of handling. smolecule.com

The stability of piperazine-based compounds is often improved through the formation of their simple salts, such as the hydrochloride. nih.govnih.gov These salts are generally more stable than the corresponding free base form. nih.govnih.gov The dihydrochloride (B599025) salt of this compound exists as a white to off-white powder or crystalline solid. In this form, the piperazine ring typically adopts the more thermodynamically stable chair conformation, which minimizes steric strain. smolecule.com

| Property | Description | Source |

| Salt Form | Dihydrochloride | smolecule.com |

| Reason for Salt Formation | Enhanced stability and solubility | smolecule.com |

| General Stability | Salts are more stable than the piperazine base | nih.govnih.gov |

| Physical Appearance | Colorless crystal or white powder |

Chain Extension Reactions and Carbon-Carbon Bond Formation

The piperazine moiety in this compound serves as a versatile scaffold for chemical modifications. One important class of reactions involves the extension of carbon chains, which is a key strategy for diversifying the molecular structure and exploring its structure-activity relationships.

Base-induced nucleophilic substitution (SN2) reactions provide a powerful method for the diversification of piperazine derivatives. Research has demonstrated a base-induced, three-component reaction for the synthesis of various 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles. mdpi.com This reaction proceeds via an SN2 mechanism, where the piperazine nitrogen acts as a nucleophile. mdpi.com

This method allows for the introduction of a variety of substituents onto the piperazine ring, effectively extending the carbon chain and creating a library of new compounds. The scope of this reaction has been demonstrated with numerous examples, yielding products with good activities for further synthesis, such as for acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors. mdpi.com

Below is a table showcasing examples of compounds synthesized via this base-induced SN2 reaction, highlighting the diversification achieved.

| Product Compound | Yield (%) | Analytical Data | Source |

| 2-(4-(2-(m-tolylthio)ethyl)piperazinyl)acetonitrile | 76 | ¹H NMR (400 MHz, CDCl₃) δ 7.17–7.08 (m, 3H), 6.97 (d, J = 7.0 Hz), 3.47 (s, 2H), 3.01 (t, J = 7.6 Hz, 2H), 2.65–2.48 (m, 10H), 2.30 (s, 3H). ¹³C NMR (101 MHz, CDCl₃) δ 138.7, 135.9, 129.7, 128.8, 126.9, 126.0, 114.8, 57.4, 52.5, 51.7, 45.9, 30.7, 21.4. | mdpi.com |

| 2-(4-(2-((3-bromophenyl)thio)ethyl)piperazinyl)acetonitrile | 86 | - | mdpi.com |

| 2-(4-(2-(naphthalen-2-ylthio)ethyl)piperazinyl)acetonitrile | 57 | ¹H NMR (400 MHz, CDCl₃) δ 7.79–7.70 (m, 4H), 7.49–7.39 (m, 3H), 3.46 (s, 2H), 3.13 (t, J = 7.6 Hz, 2H), 2.71–2.48 (m, 10H). ¹³C NMR (101 MHz, CDCl₃) δ 133.8, 131.7, 128.5, 127.8, 127.3, 127.1, 126.7, 125.7, 114.8, 57.3, 52.5, 51.7, 45.9, 30.7. | mdpi.com |

| 2-(4-(2-(pyridin-2-ylthio)ethyl)piperazinyl)acetonitrile | 84 | - | mdpi.com |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and spatial arrangement of atoms can be determined. For (S)-2-(Piperazin-2-yl)acetonitrile, the analysis is typically performed in a deuterated solvent such as deuterochloroform (CDCl₃) or deuterium (B1214612) oxide (D₂O).

Proton NMR (¹H NMR) reveals the different types of hydrogen atoms (protons) in a molecule and their immediate electronic environment. The structure of this compound contains several distinct proton environments: the N-H protons of the piperazine (B1678402) ring, the protons on the piperazine ring carbons, the methine proton at the chiral center (C2), and the methylene (B1212753) protons of the acetonitrile (B52724) group.

The piperazine ring protons typically appear as a complex set of multiplets in the approximate range of 2.5-3.5 ppm. The proton at the C2 position, being adjacent to both a nitrogen atom and the cyanomethyl group, is expected to be a multiplet in this region. The methylene protons of the acetonitrile group (-CH₂CN) are diastereotopic due to the adjacent chiral center and would likely appear as a multiplet, further split by the C2 proton. The secondary amine (N-H) protons of the piperazine ring would typically present as a broad singlet, the chemical shift of which can be highly variable and dependent on solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Piperazine N-H | 1.5 - 2.5 | Broad Singlet |

| -CH₂CN | 2.6 - 2.8 | Multiplet |

| Piperazine Ring -CH₂- | 2.8 - 3.4 | Multiplet |

Note: These are estimated values based on piperazine and related structures. Actual values may vary.

Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. In this compound, four distinct carbon signals are expected: the nitrile carbon, the methylene carbon of the acetonitrile group, the chiral methine carbon (C2), and the remaining methylene carbons of the piperazine ring.

The nitrile carbon (C≡N) is characteristically found far downfield, typically between 115 and 125 ppm. spectroscopyonline.com The carbons of the piperazine ring are expected in the 40-55 ppm range. Specifically, the C2 carbon, being substituted, would have a different chemical shift from the other ring carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C H₂CN | 20 - 25 |

| Piperazine Ring -C H₂- (C3, C5, C6) | 40 - 50 |

| Piperazine Ring -C H- (C2) | 50 - 60 |

Note: These are estimated values. The piperazine ring may show fewer than 4 signals if some carbons are chemically equivalent.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the C2 methine proton and the adjacent protons on the piperazine ring (at C3) as well as the methylene protons of the acetonitrile group. It would also reveal the coupling network within the piperazine ring itself.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the assignments of the -CH₂CN, piperazine ring -CH₂-, and the chiral -CH- groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular structure. For instance, the methylene protons of the acetonitrile group would show a correlation to the nitrile carbon (a three-bond coupling) and the C2 carbon of the piperazine ring (a two-bond coupling).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals correlations between protons that are close in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry. In the case of the piperazine ring, which typically adopts a chair conformation, NOESY could show through-space interactions between axial and equatorial protons, helping to confirm the ring's conformation and the substituent's orientation. smolecule.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The key functional groups in this compound each have characteristic absorption bands.

N-H Stretch: The secondary amine groups in the piperazine ring will exhibit N-H stretching vibrations, typically appearing as a moderate band in the 3250-3500 cm⁻¹ region. dergipark.org.tr

C-H Stretch: The C-H stretching vibrations from the aliphatic CH₂ and CH groups will appear in the region just below 3000 cm⁻¹, typically between 2850 and 2960 cm⁻¹.

C≡N Stretch (Nitrile): The most prominent and diagnostic peak for this molecule is the nitrile stretch. The C≡N triple bond gives rise to a sharp, intense absorption in the 2220-2260 cm⁻¹ range. spectroscopyonline.com Its intensity and sharpness make it easily identifiable.

N-H Bend: The N-H bending vibration of the secondary amines in the piperazine ring is expected to appear around 1550-1650 cm⁻¹. researchgate.net

C-N Stretch: The C-N stretching vibrations of the piperazine ring will be found in the fingerprint region, typically between 1020 and 1250 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Piperazine Amine | 3250 - 3500 | Medium |

| C-H Stretch | Aliphatic | 2850 - 2960 | Medium-Strong |

| C≡N Stretch | Nitrile | 2220 - 2260 | Sharp, Strong |

| N-H Bend | Piperazine Amine | 1550 - 1650 | Medium |

Raman spectroscopy is a complementary technique to IR that also probes molecular vibrations. A key difference is that non-polar bonds with symmetric vibrations often produce strong Raman signals, while they may be weak or absent in IR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This technique provides valuable information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with a molecular formula of C₆H₁₁N₃, the theoretical exact mass can be calculated. This experimental precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

The expected monoisotopic mass of the neutral molecule is 125.0953 Da. uni.lu In typical mass spectrometry analysis using electrospray ionization (ESI), the molecule is often observed as its protonated form, [M+H]⁺. The predicted collision cross section (CCS) for this protonated adduct is 124.7 Ų. uni.lu

| Adduct | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.10258 | 124.7 |

| [M+Na]⁺ | 148.08452 | 131.4 |

| [M+K]⁺ | 164.05846 | 128.4 |

| [M+NH₄]⁺ | 143.12912 | 140.5 |

Fragmentation Pattern Analysis for Structural Insights

In aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. libretexts.org For this compound, the most likely fragmentation would involve the cleavage of the C-C bond adjacent to the piperazine ring, leading to the loss of the cyanomethyl group (•CH₂CN). Another characteristic fragmentation for cyclic amines is ring-opening, which would lead to a variety of fragment ions. The presence of the nitrile group might also lead to specific fragmentation pathways.

Electronic Spectroscopy

Electronic spectroscopy investigates the interaction of electromagnetic radiation with molecules, leading to transitions between electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the piperazine and acetonitrile functional groups.

Piperazine itself, as a saturated amine, does not have significant absorption in the near-UV region. rsc.org However, derivatization can lead to UV-active compounds. jocpr.com The acetonitrile group contains a C≡N triple bond, which has a weak n→π* transition at a very short wavelength, typically below the range of standard UV-Vis spectrophotometers. Therefore, underivatized this compound is expected to have very weak or no absorption in the 200-800 nm range. The introduction of chromophores to the piperazine ring, however, can result in significant absorption bands. For instance, some piperazine derivatives exhibit absorption bands in the range of 236–350 nm. nih.gov

Chiroptical Spectroscopic Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Due to the presence of a chiral center at the C2 position of the piperazine ring, this compound is an optically active molecule. Chiroptical spectroscopic methods, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for characterizing its stereochemistry.

Circular dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govntis.gov While specific CD data for this compound is not published, the presence of the chiral center adjacent to the amine and nitrile chromophores is expected to give rise to a measurable CD spectrum. The sign and magnitude of the Cotton effect in the CD spectrum could be used to confirm the (S)-configuration of the molecule. Studies on similar chiral piperazine-containing compounds have demonstrated the utility of CD spectroscopy in verifying their chiral optical properties. rsc.org

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural characteristics of (S)-2-(Piperazin-2-yl)acetonitrile. These methods offer a microscopic view of the molecule, revealing details that are often challenging to determine experimentally.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry, as well as its total energy. For piperazine (B1678402) derivatives, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G*), have been employed to determine structural parameters. nih.gov

For this compound, it is anticipated that DFT calculations would confirm the piperazine ring adopting a chair conformation, which is the most thermodynamically stable arrangement for this heterocyclic system. The acetonitrile (B52724) substituent at the C-2 position can exist in either an axial or equatorial orientation. Studies on other 2-substituted piperazines have shown a preference for the axial conformation in many cases, a preference that can be influenced by factors such as the nature of the substituent and the presence of other groups on the piperazine nitrogen atoms. nih.gov It is hypothesized that DFT calculations would provide the precise bond lengths, bond angles, and dihedral angles for both the axial and equatorial conformers of this compound, thereby determining the energetically favored isomer.

Table 1: Predicted Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value Range (Axial Conformer) | Predicted Value Range (Equatorial Conformer) |

|---|---|---|

| C-N Bond Length (ring) | 1.45 - 1.47 Å | 1.45 - 1.47 Å |

| C-C Bond Length (ring) | 1.52 - 1.54 Å | 1.52 - 1.54 Å |

| C-C Bond Length (side chain) | 1.48 - 1.50 Å | 1.48 - 1.50 Å |

| C≡N Bond Length | 1.15 - 1.17 Å | 1.15 - 1.17 Å |

| C-N-C Bond Angle | 109° - 112° | 109° - 112° |

| H-N-C Bond Angle | 108° - 111° | 108° - 111° |

Note: These are hypothetical values based on typical DFT results for similar piperazine derivatives.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.

In the case of piperazine derivatives, the HOMO is often localized on the electron-rich nitrogen atoms, while the LUMO may be distributed over other parts of the molecule. For this compound, it is expected that the HOMO would have significant contributions from the lone pairs of the piperazine nitrogens. The presence of the electron-withdrawing acetonitrile group would likely influence the energy of the LUMO. DFT calculations on related piperazine compounds have been used to determine these orbital energies and the resulting energy gap, which provides insights into charge transfer interactions within the molecule. nih.gov

Table 2: Predicted FMO Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.0 to -7.0 eV |

| LUMO Energy | ~ 0.5 to 1.5 eV |

| HOMO-LUMO Energy Gap | ~ 6.5 to 8.5 eV |

Note: These are estimated values based on general findings for piperazine derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show the most negative potential localized around the nitrogen atom of the nitrile group and the two nitrogen atoms of the piperazine ring, indicating these as the primary sites for electrophilic interaction. The hydrogen atoms attached to the nitrogens would exhibit a positive potential, making them susceptible to nucleophilic attack. Computational studies on other aryl sulfonyl piperazine derivatives have effectively used MEP maps to identify these reactive centers. researchgate.net

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule beyond the simple Lewis structure representation. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density, which all contribute to molecular stability.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with their environment.

Conformational Analysis of the Piperazine Ring System

For this compound, molecular modeling studies would be crucial to determine the energy difference between the axial and equatorial conformers of the acetonitrile group. These studies often involve systematically rotating the rotatable bonds and calculating the potential energy at each step to identify the global and local energy minima. It has been reported that for some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is preferred. nih.gov Molecular dynamics simulations could further elucidate the conformational landscape by simulating the molecule's movement over time, providing information on the flexibility of the piperazine ring and the rotational freedom of the acetonitrile substituent.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-substituted piperazines |

| 1-acyl and 1-aryl 2-substituted piperazines |

Ligand-Target Interaction Prediction

Computational docking and molecular modeling are pivotal in predicting how this compound and its derivatives might interact with biological macromolecules. These studies focus on the structural and energetic favorability of binding, providing a foundation for understanding potential therapeutic applications.

The core piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, and its interactions are a key focus of computational analysis. smolecule.com The protonation state of the piperazine ring's nitrogen atoms is crucial, as it significantly influences the molecular recognition process and electrostatic interactions with protein receptors. smolecule.com Computational models can explore how different protonation states, influenced by the local pH of a binding site, affect the formation and stability of ligand-receptor complexes. smolecule.com

Studies on related piperazine-containing compounds demonstrate common interaction patterns. For instance, molecular modeling of 1-benzhydryl-piperazine derivatives designed as histone deacetylase (HDAC) inhibitors utilized molecular docking to predict binding modes within the enzyme's active site. mdpi.com Similarly, the piperazine moiety is a key component in inhibitors of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), where it is recognized as a critical targeting group for structural accommodation within the enzyme. mdpi.com These examples highlight a general principle applicable to this compound: the piperazine ring acts as a versatile anchor, capable of forming strong electrostatic and hydrogen bond interactions deep within protein grooves, which is a primary energetic driver of binding affinity. smolecule.com

Prediction of Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior and can be reliably estimated using computational methods. Properties such as the Topological Polar Surface Area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP) are frequently calculated. TPSA is an indicator of a molecule's polarity and its potential to permeate cell membranes, while LogP quantifies its lipophilicity.

For the dihydrochloride (B599025) form of this compound, several key physicochemical properties have been calculated using various computational models. ambeed.com The TPSA is predicted to be 47.85 Ų, suggesting moderate polarity. ambeed.com Different algorithms provide a range of LogP values, reflecting the different theoretical approaches to calculating lipophilicity. ambeed.com These predicted values are essential for initial assessments in research and drug discovery processes.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 47.85 Ų | Ertl P. et al. ambeed.com |

| LogP (iLOGP) | 0.0 | Daina A. et al. ambeed.com |

| LogP (XLOGP3) | 0.5 | XLOGP program ambeed.com |

| LogP (WLOGP) | 0.3 | Wildman SA and Crippen GM ambeed.com |

| LogP (MLOGP) | -0.12 | Moriguchi I. et al. ambeed.com |

| Molar Refractivity | 55.95 | Computational Prediction ambeed.com |

| Number of Rotatable Bonds | 1 | Computational Prediction ambeed.com |

| Number of H-Bond Acceptors | 3 | Computational Prediction ambeed.com |

| Number of H-Bond Donors | 2 | Computational Prediction ambeed.com |

Computational Studies of Reaction Mechanisms and Stereoselectivity

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A common synthetic route involves the reaction of piperazine with an appropriate electrophile. For instance, the alkylation of a piperazine nitrogen via nucleophilic substitution is a fundamental step. mdpi.com

In the synthesis of this compound, a likely method involves the reaction of piperazine with (S)-(-)-2-bromoacetonitrile. This is a nucleophilic substitution reaction where one of the secondary amines of the piperazine ring attacks the carbon atom bearing the bromine. Computational studies, typically using quantum mechanics (QM) methods, can model this process in detail. Such studies would calculate the energy profile of the reaction pathway, identifying the transition state structure and its associated activation energy. This provides a theoretical understanding of the reaction kinetics.

The stereoselectivity of this synthesis is of paramount importance. Since the synthesis starts with a chiral building block, (S)-(-)-2-bromoacetonitrile, the stereochemical integrity of the chiral center is intended to be preserved. Computational modeling can be employed to confirm that the reaction mechanism proceeds with retention of configuration at the stereocenter. Furthermore, conformational analysis of the final product, this compound, can predict the most stable three-dimensional arrangement of the piperazine ring and its substituents, which is crucial for understanding its subsequent interactions.

Applications in Advanced Chemical Synthesis and Material Science

Integral Role as a Chiral Intermediate in Complex Molecule Synthesis

(S)-2-(Piperazin-2-yl)acetonitrile is a chiral building block used in asymmetric synthesis. bldpharm.com Its specific three-dimensional arrangement, defined by the (S)-configuration at the C-2 position of the piperazine (B1678402) ring, is crucial for the synthesis of enantiomerically pure complex molecules, particularly in the field of medicinal chemistry. smolecule.comnih.gov As an intermediate, it provides a pre-defined stereocenter, which is a critical starting point for the construction of larger molecules with specific biological activities. The piperazine scaffold itself is considered a "privileged structure" in drug discovery, offering favorable pharmacokinetic properties. smolecule.com

The structure of this compound, featuring a six-membered ring with two nitrogen atoms and an acetonitrile (B52724) group, allows for a variety of chemical modifications. smolecule.com The nitrogen atoms of the piperazine ring can undergo reactions such as nucleophilic substitution, enabling the attachment of a wide range of functional groups. smolecule.com This versatility makes it a key precursor for synthesizing more complex and highly functionalized piperazine derivatives. smolecule.com These derivatives are explored for various therapeutic applications, including potential treatments for psychiatric and neurological conditions, due to the known ability of piperazine-containing compounds to interact with neurotransmitter systems like serotonin (B10506) and dopamine (B1211576) receptors. smolecule.com It is also used as an intermediate in the synthesis of pharmaceutical compounds such as antipsychotics and analgesics.

Research has focused on designing and synthesizing novel piperazine derivatives to act as potential radioprotective agents, aiming to overcome the limitations of existing countermeasures. nih.gov Furthermore, the synthesis of various 2-(4-(2-(arylthio)ethyl)piperazinyl)acetonitriles demonstrates the utility of the piperazine scaffold in creating diverse molecular structures. mdpi.com

Table 1: Examples of Functionalized Piperazine Derivatives Synthesized from Piperazine Scaffolds

| Derivative Class | Synthetic Goal | Potential Application |

|---|---|---|

| 1-(2-hydroxyethyl)piperazine derivatives | Develop molecules with pronounced radioprotective effects. nih.gov | Radiation countermeasures. nih.gov |

| 2-(4-(2-(Arylthio)ethyl)piperazinyl)acetonitriles | Chain extension of piperazine to create novel compounds. mdpi.com | ACAT-1 Inhibitors. mdpi.com |

The piperazine ring is a fundamental heterocyclic scaffold present in numerous bioactive compounds and natural products. nih.govrsc.org this compound serves as a valuable building block not only for derivatives that retain the piperazine core but also for the synthesis of more complex and diverse heterocyclic systems. bldpharm.com Piperazine-based structures, such as 2,5-piperazinediones (also known as diketopiperazines or DKPs), are considered privileged starting materials for creating a wide variety of nitrogen-containing heterocycles through strategic chemical manipulation. nih.gov This adaptability underscores the importance of piperazine intermediates in generating molecular diversity for drug discovery and materials science. nih.gov

Contributions to the Development of Novel Asymmetric Synthetic Methodologies

Chiral piperazines are significant in the advancement of asymmetric synthesis, which is the selective production of one enantiomer of a chiral molecule. The availability of enantiopure piperazine derivatives is crucial for this field. Research into novel C2-symmetric chiral piperazines derived from amino acids like L-proline has led to the development of new ligands for metal-catalyzed asymmetric reactions. organic-chemistry.orgnih.gov For instance, a copper complex of a novel C2-symmetric piperazine has been shown to effectively catalyze the benzoylation of meso-1,2-diols, yielding optically active products with high enantioselectivity. organic-chemistry.orgnih.gov While not directly employing this compound, this research highlights the critical role that chiral piperazine scaffolds play in creating new and more efficient methods for asymmetric synthesis. The availability of specific chiral building blocks like this compound is fundamental to these developments. bldpharm.com

Potential in Polymer Chemistry and Supramolecular Assembly

Currently, there is limited specific research documented on the direct application of this compound in the fields of polymer chemistry or supramolecular assembly. However, related research has demonstrated the synthesis of piperazine-containing macrocycles. nih.gov These larger structures are capable of forming complexes with metal ions, a key concept in supramolecular chemistry. nih.gov The ability of the piperazine unit to be incorporated into larger, ordered structures suggests a potential, though not yet extensively explored, role for its derivatives in the design of new polymers or self-assembling molecular systems.

Future Research Directions and Unaddressed Challenges

Development of Highly Sustainable and Atom-Economical Synthetic Pathways

The current synthetic routes to (S)-2-(Piperazin-2-yl)acetonitrile, while effective, present avenues for improvement in terms of sustainability and atom economy. A disclosed patent highlights a method for preparing the compound and its derivatives that is described as simple, efficient, low-cost, and safe, yielding a product with high purity (>98% HPLC) and enantiomeric excess (>99% ee) without the need for column chromatography. wipo.int Another synthetic approach involves the use of this compound as a key building block for the drug Adagrasib, for which different synthetic pathways have been explored. mdpi.com

One reported method involves reacting (S)-(-)-2-bromoacetonitrile with piperazine (B1678402) in the presence of sodium bicarbonate at room temperature. While straightforward, this method's atom economy could be improved. The development of catalytic asymmetric syntheses of 2-substituted piperazines is a key area for future research. nih.gov Such methods would ideally start from simple, readily available precursors and employ a chiral catalyst to directly generate the desired (S)-enantiomer, thus avoiding the need for chiral resolution of a racemic mixture, which inherently has a maximum yield of 50% and generates unwanted enantiomeric waste. smolecule.com

Future research should focus on:

Catalytic Asymmetric Hydrogenation: The development of catalytic systems, for instance using palladium, for the asymmetric hydrogenation of corresponding pyrazine (B50134) precursors could offer a direct and highly atom-economical route to the chiral piperazine core. dicp.ac.cn

Biocatalysis: Employing enzymes for the synthesis could provide exceptional selectivity and efficiency under mild, environmentally friendly conditions, minimizing hazardous reagents and waste. nih.gov

Solvent-Free or Green Solvent Reactions: Exploring reactions that proceed without solvents or in greener alternatives to traditional organic solvents would significantly enhance the sustainability of the synthesis. researchgate.net

A comparative table of potential synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Current Alkylation Methods | Simple, established procedures. | Moderate atom economy, potential for side reactions. |

| Catalytic Asymmetric Synthesis | High enantioselectivity, high atom economy, reduced waste. nih.gov | Catalyst development and cost, optimization of reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. nih.gov | Enzyme stability and availability, substrate scope. |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. nih.gov | Limited availability of suitable starting materials for all targets. |

Exploration of Novel Derivatization Strategies for Chemical Space Expansion

The piperazine ring is a well-established "privileged structure" in medicinal chemistry due to its frequent presence in biologically active compounds. rsc.org However, the structural diversity of currently marketed piperazine-containing drugs is somewhat limited, with a majority being substituted at the nitrogen atoms. rsc.org this compound, with its reactive secondary amine and the nitrile group, offers a versatile scaffold for creating vast libraries of novel compounds by exploring C- and N-functionalization.

Future derivatization strategies should aim to:

Exploit the Nitrile Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification and the introduction of a wide range of functional groups.

Develop Orthogonal Protection Strategies: To selectively functionalize the two nitrogen atoms of the piperazine ring, robust and orthogonal protecting group strategies are needed. This would allow for precise control over the introduction of different substituents at N1 and N4.

Utilize Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, could be employed to rapidly generate complex molecules from this compound in a single step, significantly accelerating the exploration of chemical space. nih.gov A base-induced, three-component reaction for the synthesis of 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles has been reported, demonstrating the potential for such approaches. mdpi.com

The following table outlines potential derivatization reactions for expanding the chemical space around this scaffold.

| Derivatization Site | Reaction Type | Potential New Functionalities |

| Piperazine Nitrogens (N1, N4) | N-Alkylation, N-Arylation, Acylation, Reductive Amination. mdpi.com | Introduction of alkyl, aryl, acyl, and substituted alkyl groups. |

| Acetonitrile (B52724) Group | Hydrolysis, Reduction, Cycloadditions. | Carboxylic acids, primary amines, heterocyclic rings. |

| Piperazine Ring (C-H Functionalization) | Direct C-H activation (future prospect). | Direct introduction of substituents on the carbon skeleton. |

Application of Advanced Machine Learning and AI in Molecular Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize drug discovery and chemical synthesis. For a scaffold like this compound, these computational tools can be leveraged in several ways.

In Silico Library Design: AI algorithms can be trained on existing structure-activity relationship (SAR) data to design virtual libraries of derivatives with a high probability of possessing desired biological activities. This allows for the prioritization of synthetic targets and a more efficient allocation of resources.

Synthesis Prediction: Retrosynthesis prediction algorithms can propose novel and efficient synthetic routes to complex derivatives of this compound. These tools can analyze vast reaction databases to identify optimal reaction conditions and starting materials, potentially uncovering more sustainable and cost-effective pathways.

Property Prediction: ML models can predict various physicochemical and pharmacokinetic properties of virtual derivatives, aiding in the early-stage selection of candidates with favorable drug-like characteristics.

While the direct application of AI to this specific molecule is not yet widely reported, the general principles of AI in drug discovery are highly relevant and represent a significant unaddressed opportunity.

Integration of this compound into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reproducibility, and the potential for seamless integration of reaction and purification steps. rsc.orgnih.gov The synthesis of piperazine derivatives has been shown to be amenable to flow processes. researchgate.net

Future research in this area should focus on:

Developing a Continuous Flow Synthesis: Translating the optimal batch synthesis of this compound into a continuous flow process would enable on-demand production and facilitate process scale-up. nih.gov

Automated Derivatization Platforms: Integrating the flow synthesis of the core scaffold with automated derivatization modules would allow for the rapid and systematic synthesis of compound libraries. This could involve the use of robotic platforms that can perform a series of reactions in a high-throughput manner.

Real-time Reaction Monitoring: The implementation of in-line analytical techniques (e.g., HPLC, NMR) within a flow setup would enable real-time monitoring of reaction progress and purity, allowing for rapid optimization and quality control.

The integration of flow chemistry and automation holds the key to unlocking the full potential of the this compound scaffold by enabling the rapid, efficient, and safe production of a diverse range of novel chemical entities for drug discovery and development.

常见问题

Q. Optimization Strategies :

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Buchwald coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃, 80°C | 75–85 | 95–98 |

| Ammonolysis | T3P, DMF, RT | 60–70 | 97–99 |

Basic: How can researchers characterize this compound to confirm structural and stereochemical integrity?

Q. Methodological Answer :

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Exact mass [M+H]⁺ = 154.0975 (C₆H₁₁N₃) .

- X-ray crystallography : Resolves absolute configuration; CCDC deposition recommended for chiral validation .

Critical Note : Use chiral derivatizing agents (e.g., Mosher’s acid) to confirm S-configuration if crystallography is unavailable .

Advanced: What role does this compound play in targeted drug development, particularly for KRAS G12C inhibitors?

Methodological Answer :

this compound is a critical intermediate in synthesizing adagrasib (MRTX849), a covalent KRAS G12C inhibitor . Its applications include:

Q. Table 2: In Vivo Efficacy Data

| Parameter | Adagrasib (MRTX849) | Control (No Nitrile) |

|---|---|---|

| Tumor growth inhibition | 85% | 25% |

| Plasma half-life (h) | 24 | 8 |

Research Challenge : Address off-target effects by modifying piperazine substituents while retaining KRAS affinity .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer :

Discrepancies often arise from:

Stereochemical variability : Ensure enantiomeric purity via chiral HPLC before biological assays .

Assay conditions : Standardize cell lines (e.g., H358 for KRAS G12C) and incubation times (48–72 hours) .

Case Study : A 2023 study reported conflicting IC₅₀ values (5 nM vs. 50 nM) due to residual DMSO in assay buffers. Reproducibility improved after implementing lyophilization protocols .

Advanced: What strategies mitigate degradation of this compound under storage conditions?

Q. Methodological Answer :